Cy5.5-SE

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

分子式 |

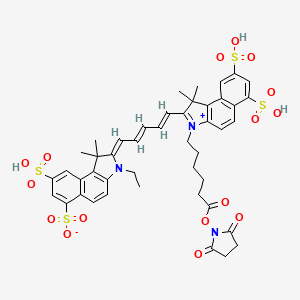

C45H47N3O16S4 |

|---|---|

分子量 |

1014.1 g/mol |

IUPAC名 |

(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |

InChI |

InChI=1S/C45H47N3O16S4/c1-6-46-33-18-16-29-31(23-27(65(52,53)54)25-35(29)67(58,59)60)42(33)44(2,3)37(46)13-9-7-10-14-38-45(4,5)43-32-24-28(66(55,56)57)26-36(68(61,62)63)30(32)17-19-34(43)47(38)22-12-8-11-15-41(51)64-48-39(49)20-21-40(48)50/h7,9-10,13-14,16-19,23-26H,6,8,11-12,15,20-22H2,1-5H3,(H3-,52,53,54,55,56,57,58,59,60,61,62,63) |

InChIキー |

DOMDXTIMIZCSNC-UHFFFAOYSA-N |

異性体SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C |

正規SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

Cy5.5-SE: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Cyanine5.5 succinimidyl ester (Cy5.5-SE), a widely used near-infrared (NIR) fluorescent dye. This document details its spectral properties, provides established experimental protocols for its use in labeling biomolecules, and outlines its key applications in research and development.

Core Properties of this compound

This compound is a bright and photostable amine-reactive fluorescent dye. Its utility in biological imaging stems from its emission in the near-infrared spectrum, a range where biological tissues exhibit minimal autofluorescence, allowing for a high signal-to-noise ratio. The succinimidyl ester (SE) functional group readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable covalent amide bonds.[1][2] This makes it an invaluable tool for a variety of fluorescence-based assays.

Photophysical and Chemical Properties

The key spectral and physical characteristics of this compound are summarized in the table below. These properties are crucial for designing experiments and selecting appropriate instrumentation.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~675 - 683 nm | [3][4] |

| Emission Maximum (λem) | ~694 - 703 nm | |

| Molar Extinction Coefficient (ε) | 190,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.28 | |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |

| Reactivity | Primary amines | |

| Solubility | Soluble in DMSO |

Experimental Protocols: Labeling Biomolecules with this compound

The following section provides a detailed methodology for the covalent labeling of proteins (e.g., antibodies) with this compound. This protocol is a synthesis of established methods.

Materials

-

Purified protein (e.g., IgG) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer (pH 8.5-9.5)

-

Purification column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS with a carrier protein like BSA)

Experimental Workflow Diagram

Caption: Workflow for labeling antibodies with this compound.

Step-by-Step Procedure

-

Protein Preparation :

-

Ensure the protein solution is at a concentration of approximately 2 mg/mL. Labeling efficiency may be reduced at lower concentrations.

-

The protein must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the this compound. If necessary, dialyze the protein against a suitable buffer like PBS (pH 7.2-7.4).

-

-

Dye Preparation :

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Add anhydrous DMSO to the vial to create a 10 mM stock solution. This solution should be prepared fresh for each labeling reaction.

-

-

Conjugation Reaction :

-

Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. This alkaline pH is optimal for the reaction between the NHS ester and primary amines.

-

Slowly add the calculated amount of this compound stock solution to the protein solution while gently mixing. A common starting point is a 10:1 molar ratio of dye to protein.

-

Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle agitation.

-

-

Purification of the Conjugate :

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25, pre-equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization and Storage :

-

The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a carrier protein, such as 0.1% bovine serum albumin (BSA), can improve stability.

-

Applications in Research and Drug Development

The favorable spectral properties of this compound make it a versatile tool for a range of applications.

In Vivo Imaging

The far-red emission of Cy5.5 allows for deep tissue penetration, making it suitable for non-invasive imaging of biological processes in small animal models. This is particularly valuable in oncology research for tracking labeled antibodies or drug candidates to tumor sites.

Fluorescence Microscopy and Flow Cytometry

Cy5.5-conjugated antibodies are widely used in immunofluorescence microscopy to visualize specific cellular targets with high specificity and low background. In flow cytometry, the bright fluorescence of Cy5.5 enables the clear identification and sorting of cell populations based on the expression of specific markers.

Signaling Pathway Visualization

While this compound is a labeling reagent rather than a direct participant in signaling pathways, it is instrumental in visualizing components of these pathways. For example, an antibody against a specific receptor tyrosine kinase can be labeled with this compound to track its localization and trafficking upon ligand binding. The general principle of using a labeled antibody to detect a target protein is illustrated below.

Caption: Principle of target detection using a Cy5.5-labeled antibody.

References

Technical Guide: Cy5.5 Succinimidyl Ester for Advanced Fluorescence Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the use of Cy5.5 succinimidyl ester (also known as Cy5.5 NHS ester) for the fluorescent labeling of biomolecules. Cy5.5 is a bright, far-red to near-infrared (NIR) fluorescent dye valued for its high molar extinction coefficient and good photostability, making it an excellent choice for a variety of applications, including fluorescence microscopy, in vivo imaging, and flow cytometry.[1] Its succinimidyl ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][1]

Core Properties and Quantitative Data

The photophysical and chemical properties of Cy5.5 succinimidyl ester are critical for designing and interpreting fluorescence-based experiments. The following table summarizes key quantitative data for this reagent. Note that values can vary slightly between suppliers due to different measurement conditions.

| Parameter | Value | References |

| Molar Extinction Coefficient | 198,000 - 250,000 M⁻¹cm⁻¹ | |

| Excitation Maximum (λex) | 673 - 684 nm | |

| Emission Maximum (λem) | 707 - 710 nm | |

| Fluorescence Quantum Yield (Φ) | ~0.2 | |

| Molecular Weight | ~716.31 - 767.7 g/mol | |

| Correction Factor at 280 nm (CF₂₈₀) | 0.03 - 0.08 | |

| Solubility | Soluble in DMSO, DMF, and dichloromethane; low solubility in water | |

| Storage Conditions | Store at -20°C, desiccated and protected from light |

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins and oligonucleotides with Cy5.5 succinimidyl ester. It is recommended to optimize the protocols for your specific application.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down while maintaining the same molar ratios.

1. Materials and Reagents:

-

IgG antibody (1-10 mg/mL in an amine-free buffer like PBS)

-

Cy5.5 succinimidyl ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer (pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

2. Procedure:

-

Prepare the Antibody Solution: Dissolve the antibody in a buffer at a pH between 8.0 and 9.0. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer such as PBS. Adjust the pH of the antibody solution to 8.3-8.5 by adding 1 M sodium bicarbonate.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve 1 mg of Cy5.5 succinimidyl ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.

-

Labeling Reaction:

-

A common starting point for the molar ratio of dye to antibody is 10:1 to 20:1.

-

Add the calculated amount of the Cy5.5 stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.

-

-

Purification:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

-

Apply the reaction mixture to the column to separate the labeled antibody from the unconjugated dye. The labeled protein will elute first.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the antibody) and ~675 nm (for Cy5.5).

-

An optimal DOL is typically between 2 and 7.

-

Oligonucleotide Labeling Protocol

This protocol outlines the procedure for labeling synthetic oligonucleotides that have been modified to contain a primary amine.

1. Materials and Reagents:

-

Amine-modified oligonucleotide

-

Cy5.5 succinimidyl ester

-

Anhydrous DMSO

-

0.1 M Sodium bicarbonate buffer (pH 8.5)

-

Purification supplies (e.g., ethanol, sodium acetate, or an HPLC system)

2. Procedure:

-

Prepare the Oligonucleotide and Dye Solutions:

-

Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer.

-

Prepare a fresh solution of Cy5.5 succinimidyl ester in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add 2-10 equivalents of the Cy5.5 solution to the oligonucleotide solution.

-

Mix well and incubate for 2-4 hours at room temperature in the dark. For sensitive oligonucleotides, the reaction can be performed at 4°C overnight.

-

-

Purification:

-

The labeled oligonucleotide can be purified from the excess dye by methods such as ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.

-

Visualizations

Experimental Workflow for Antibody Labeling

The following diagram illustrates the key steps in the antibody labeling process.

Caption: Workflow for labeling antibodies with Cy5.5 NHS ester.

Application Example: Cell Surface Receptor Detection

This diagram illustrates a common application of a Cy5.5-labeled antibody for detecting a cell surface receptor, a process often analyzed by fluorescence microscopy or flow cytometry.

Caption: Indirect immunofluorescence using a Cy5.5-labeled secondary antibody.

References

Navigating the Spectrum: A Technical Guide to Cy5.5-SE Solubility

For Immediate Release

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development on the solubility characteristics of Cy5.5-SE (Cyanine5.5 Succinimidyl Ester) in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. Understanding the solubility of this far-red fluorescent dye is paramount for its effective application in labeling biomolecules such as proteins, antibodies, and peptides, as well as for in vivo imaging.

Executive Summary

This compound is a widely utilized fluorescent dye characterized by its succinimidyl ester functional group, which facilitates covalent labeling of primary amines. A crucial distinction exists between the standard this compound and its sulfonated counterpart, sulfo-Cy5.5-SE. The presence of sulfonate groups dramatically enhances the dye's hydrophilicity and, consequently, its aqueous solubility. This guide provides a comprehensive overview of the solubility profiles of both forms, detailed experimental protocols for their dissolution and use, and logical workflows to aid in experimental design.

Data Presentation: Quantitative Solubility of this compound and Related Dyes

The following table summarizes the available quantitative data on the solubility of this compound and its analogs in DMSO and aqueous solutions. It is important to note that the exact solubility can be influenced by factors such as the specific batch of the dye, temperature, and the purity of the solvent.

| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |

| Cyanine 5.5, SE | DMSO | 10 | Not Specified | |

| Cyanine 5, SE | DMSO | 75.39 | 100 | [1] |

| Cyanine 5, SE | DMF | 75.39 | 100 | [1] |

| sulfo-Cyanine5 carboxylic acid | Water, DMF, DMSO | 240 | 350 | [2] |

| sulfo-Cyanine5.5 NHS ester | Water | "Good" / "Very Good" (Qualitative) | Not Specified | [3] |

Core Insights on Solubility

In DMSO: Both standard and sulfonated versions of this compound exhibit high solubility in anhydrous DMSO. It is a common and recommended practice to prepare a stock solution of 10 mM this compound in anhydrous DMSO. These stock solutions can then be added in small volumes to the aqueous reaction buffer containing the biomolecule to be labeled.

In Aqueous Buffers: The solubility of this compound in aqueous buffers is significantly lower for the non-sulfonated form. For labeling reactions in aqueous media, it is often necessary to include an organic co-solvent, such as DMSO or DMF (typically 5-20%), to aid in the dissolution of the standard this compound.

Conversely, sulfo-Cy5.5-SE is specifically designed for high water solubility. This allows for labeling reactions to be performed in entirely aqueous environments, which is particularly advantageous when working with proteins that are sensitive to organic solvents and may denature in their presence.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in labeling reactions.

Materials:

-

This compound (or sulfo-Cy5.5-SE) vial

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Pipettes

Methodology:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. The required volume can be calculated based on the mass of the dye provided by the manufacturer and its molecular weight.

-

Mix thoroughly by pipetting or vortexing until the dye is completely dissolved.

-

Store the stock solution at -20°C, protected from light and moisture. For optimal stability, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Labeling of Proteins with this compound in an Aqueous Buffer

Objective: To covalently label a protein with this compound.

Materials:

-

10 mM this compound stock solution in DMSO

-

Protein to be labeled (at a concentration of 2-10 mg/mL)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5 ± 0.5. Crucially, this buffer must not contain primary amines (e.g., Tris) or ammonium ions.

-

Purification column (e.g., size-exclusion chromatography) to remove unconjugated dye.

Methodology:

-

Ensure the protein is in the appropriate reaction buffer at a concentration of at least 2 mg/mL for efficient labeling. If the protein solution has a pH below 8.0, adjust it to 8.5 ± 0.5 using 1 M sodium bicarbonate.

-

Calculate the required volume of the 10 mM this compound stock solution. A common starting point is a 10:1 molar ratio of dye to protein.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently mixing. Avoid vigorous vortexing that could denature the protein.

-

Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle agitation.

-

Following incubation, purify the labeled protein from the unreacted dye using a suitable method such as size-exclusion chromatography.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key decision-making and experimental processes described in this guide.

Caption: Decision workflow for dissolving this compound based on its sulfonation state.

Caption: Step-by-step workflow for a typical protein labeling experiment with this compound.

References

An In-Depth Technical Guide to Cy5.5-SE: Understanding the Core of Amine-Reactive Labeling

In the landscape of biological research and drug development, fluorescent labeling is a cornerstone technique for visualizing and quantifying molecular interactions. Among the plethora of available fluorophores, near-infrared (NIR) cyanine dyes like Cy5.5 are prized for their deep tissue penetration and minimal background autofluorescence. The designation "Cy5.5-SE" refers to a specific, chemically activated form of this dye. This guide provides a detailed technical examination of what "SE" signifies, the chemical principles governing its use, and comprehensive protocols for its application.

The Core Chemistry: What "SE" in this compound Represents

The "SE" in this compound stands for Succinimidyl Ester . This is a highly reactive functional group, also commonly known as an N-hydroxysuccinimide (NHS) ester . The purpose of this chemical moiety is to render the Cy5.5 dye molecule reactive towards primary amines (-NH₂), which are abundantly found in biomolecules such as the lysine residues of proteins and antibodies, as well as on amine-modified oligonucleotides.

The succinimidyl ester is the most popular chemical group for conjugating dyes to proteins because it forms a stable and covalent amide bond with the primary amine under specific reaction conditions. This reaction, known as aminolysis or acylation, is efficient and specific, making this compound a powerful tool for creating fluorescently-labeled probes for a vast array of applications.

Quantitative Analysis of the Labeling Reaction

The success of a conjugation reaction is governed by several key parameters. Optimizing these factors is critical to achieving a desired Degree of Labeling (DOL)—the average number of dye molecules per protein—while preserving the protein's biological function.

2.1 The Critical Role of pH

The reaction of NHS esters with amines is highly dependent on pH. The primary amine must be in its unprotonated state to act as a nucleophile. However, at high pH, the NHS ester is susceptible to hydrolysis, where it reacts with water instead of the amine. This creates a non-reactive carboxylic acid form of the dye, reducing the labeling efficiency. Therefore, a balance must be struck.[1]

| pH Level | Primary Amine State | NHS Ester Stability | Reaction Outcome |

| < 7.5 | Mostly protonated (-NH₃⁺) | Relatively stable | Low labeling efficiency due to unreactive amine |

| 8.0 - 9.0 | Largely unprotonated (-NH₂) | Moderate hydrolysis | Optimal range for efficient amine labeling [2][3] |

| > 9.5 | Unprotonated (-NH₂) | Rapid hydrolysis | Low labeling efficiency due to dye inactivation[1] |

2.2 Optimizing Reaction Parameters

For reproducible results, controlling the reaction conditions is essential. The table below summarizes the generally recommended starting conditions for labeling an IgG antibody, which can be adapted for other proteins.

| Parameter | Recommended Value | Rationale & Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations increase reaction efficiency. Labeling efficiency is greatly reduced below 2 mg/mL.[3] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate | Provides the optimal pH range (8.5 ± 0.5). Must be free of primary amines (e.g., Tris, glycine). |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | A starting point for optimization. Higher ratios increase the DOL but risk over-labeling. |

| Dye Solvent | Anhydrous DMSO or DMF | The dye is dissolved in a small volume of organic solvent before being added to the aqueous protein solution. |

| Reaction Time | 60 minutes | A common incubation time at room temperature. Can be adjusted to control the DOL. |

| Temperature | Room Temperature (~20-25°C) | Provides a sufficient reaction rate without denaturing most proteins. |

2.3 Degree of Labeling and Fluorescence Quenching

While a high DOL can increase signal intensity, over-labeling is detrimental. When Cy5.5 molecules are too close to each other on a protein's surface, they can undergo self-quenching, where the fluorescence emission is absorbed by a neighboring dye molecule. This leads to a decrease in the overall fluorescence of the conjugate. For Cy5 and Cy5.5, labeling antibodies with more than three to five dye molecules can be counterproductive, leading to a loss of fluorescence.

| Degree of Labeling (DOL) | Relative Quantum Yield (RQY) | Total Fluorescence | Potential Issues |

| 1 - 3 | High | Increases with DOL | Optimal range for most applications. |

| 4 - 6 | Decreasing | Peaks and begins to decline | Increased risk of fluorescence quenching and protein aggregation. |

| > 7 | Significantly Lower | Markedly decreased | High probability of self-quenching, protein precipitation, and loss of biological activity. |

Detailed Experimental Protocols

This section provides a comprehensive methodology for the labeling of an antibody with this compound, purification of the conjugate, and subsequent characterization.

3.1 Reagent and Protein Preparation

-

Protein Purity: Ensure the protein solution is free of amine-containing substances (e.g., Tris, glycine) and stabilizers like BSA. If necessary, perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

-

Protein Concentration: Adjust the protein concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.

-

Dye Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO or DMF to create a 10 mM stock solution. This solution should be prepared immediately before use.

3.2 The Labeling Reaction

-

Calculate Reactant Volumes: Determine the volume of the 10 mM dye stock solution needed to achieve the desired dye:protein molar ratio (e.g., 10:1).

-

Mixing: While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution. The final concentration of DMSO/DMF should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.

3.3 Purification of the Conjugate

It is critical to remove unconjugated "free" dye, which can cause high background signals. The choice of method depends on the sample volume and required purity.

Protocol for Spin Column Purification:

-

Prepare the Column: Snap off the bottom closure of a spin desalting column (e.g., Zeba™ 7K MWCO) and place it in a collection tube. Centrifuge for 1-2 minutes at 1,500 x g to remove the storage buffer.

-

Equilibrate: Add 300-500 µL of purification buffer (e.g., PBS, pH 7.4) to the column. Centrifuge again and discard the flow-through. Repeat this step at least two more times.

-

Load Sample: Place the equilibrated column into a fresh collection tube. Carefully apply the entire labeling reaction mixture to the center of the resin bed.

-

Elute: Centrifuge the column for 2 minutes at 1,500 x g. The eluate contains the purified Cy5.5-labeled protein. The smaller, unconjugated dye molecules are retained by the resin.

3.4 Characterization: Calculating the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate.

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, which is ~675 nm (A_max).

-

Calculate DOL using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

Dye Concentration (M) = A_max / ε_dye

DOL = Dye Concentration / Protein Concentration

-

CF is the correction factor for the dye's absorbance at 280 nm. For Cy5.5, this is approximately 0.04.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

-

ε_dye is the molar extinction coefficient of Cy5.5 at its λ_max (e.g., ~250,000 M⁻¹cm⁻¹).

-

Applications and Example Workflows

This compound labeled biomolecules are used in numerous applications. Below are example workflows for immunofluorescence and in vivo imaging.

4.1 Immunofluorescence (IF) Workflow

4.2 In Vivo Imaging Workflow

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Fluorescence Signal / Low DOL | 1. Reaction buffer contained primary amines (e.g., Tris).2. pH of the reaction was too low (<8.0).3. This compound was hydrolyzed before reaction.4. Protein concentration was too low. | 1. Perform buffer exchange into an amine-free buffer.2. Adjust pH to 8.5-9.0 with 1 M sodium bicarbonate.3. Prepare dye stock solution immediately before use.4. Concentrate the protein to >2 mg/mL. |

| Protein Precipitates After Labeling | Over-labeling has increased protein hydrophobicity, leading to aggregation. | Reduce the dye:protein molar ratio in the labeling reaction. Aim for a lower DOL (e.g., 2-4). |

| High Background Signal in Application | Inefficient removal of unconjugated "free" dye. | Repeat the purification step (e.g., pass through a second spin column) or use a higher-resolution method like SEC. |

| Labeled Antibody Loses Antigen Binding Activity | The Cy5.5 dye has attached to lysine residues within or near the antigen-binding site, causing steric hindrance. | Reduce the DOL to decrease the probability of modifying a critical residue. Consider site-specific labeling strategies if the problem persists. |

References

Technical Guide: Physicochemical Properties of Cy5.5-SE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of Cyanine5.5 succinimidyl ester (Cy5.5-SE), a near-infrared (NIR) fluorescent dye widely utilized in biological imaging and labeling.

Core Molecular Data

The molecular weight and chemical formula are fundamental parameters for quantitative experimental design, including stoichiometry calculations for conjugation reactions and preparation of stock solutions. It is important to note that variations in the reported molecular weight and formula can exist between different suppliers, potentially due to differences in the counter-ions or salt forms of the compound.

The following table summarizes the key molecular data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 1014.13 g/mol | [1] |

| 1303.6 g/mol | [2] | |

| 1317.7 g/mol | ||

| 716.31 g/mol | [3] | |

| Chemical Formula | C45H47N3O16S | [1] |

| C45H44N3O16S4·3C6H15NH | ||

| C44H46ClN3O4 |

Note: The significant variation in molecular weight and formula highlights the importance of consulting the certificate of analysis provided by the specific supplier for the lot number being used.

Physicochemical Properties and Applications

This compound is an amine-reactive fluorescent dye, with the succinimidyl ester (SE) group enabling covalent labeling of primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides. This conjugation is typically performed under mild basic conditions (pH 8.5 ± 0.5) for optimal reaction efficiency.

The resulting Cy5.5 conjugates exhibit bright fluorescence in the near-infrared spectrum, which is advantageous for in vivo imaging and other applications where minimizing background autofluorescence from biological samples is critical.

Data Relationship Diagram

The following diagram illustrates the fundamental relationship between the compound name, its chemical formula, and its molecular weight.

Caption: Relationship between this compound, its chemical formula, and molecular weight.

Experimental Considerations

Stock Solution Preparation: To prepare a stock solution, anhydrous DMSO is commonly used. For example, to create a 10 mM stock solution, the appropriate volume of DMSO is added to the vial of this compound, followed by thorough mixing.

Labeling Protocol: For protein labeling, a protein concentration of 2 mg/mL is recommended for optimal efficiency. The pH of the protein solution should be maintained at 8.5 ± 0.5. A common molar ratio of this compound to protein is approximately 10:1. The reaction is typically incubated in the dark at room temperature for about 60 minutes with gentle mixing.

Storage: this compound should be stored at -20°C and protected from light.

References

Basic principles of labeling proteins with NHS ester dyes

An In-depth Technical Guide to the Basic Principles of Labeling Proteins with NHS Ester Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practices for labeling proteins using N-hydroxysuccinimide (NHS) ester dyes. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who utilize protein conjugation techniques. This document outlines the underlying chemistry, critical parameters, and detailed protocols to ensure efficient and reproducible labeling of proteins for a variety of applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.

The Chemical Principle: A Tale of Two Reactions

The labeling of proteins with NHS ester dyes is a widely used bioconjugation technique that relies on the formation of a stable amide bond between the dye and the protein.[1] The primary targets for this reaction are the primary amines (-NH₂) found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[2]

The core of this process is an aminolysis reaction where the nucleophilic primary amine of the protein attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a covalent amide linkage and the release of N-hydroxysuccinimide as a byproduct.[3]

However, this desired labeling reaction is in constant competition with a hydrolysis reaction, where water molecules attack the NHS ester, leading to the formation of an inactive carboxylate and rendering the dye incapable of reacting with the protein.[3][] The rate of this competing hydrolysis is significantly influenced by the pH of the reaction buffer. Understanding and controlling the balance between aminolysis and hydrolysis is paramount for successful protein labeling.

Key Factors Influencing the Labeling Reaction

The efficiency and success of protein labeling with NHS ester dyes are dependent on several critical parameters. Careful optimization of these factors is necessary to achieve the desired degree of labeling (DOL) while maintaining the biological activity of the protein.

pH

The pH of the reaction buffer is arguably the most critical factor. For the aminolysis reaction to proceed efficiently, the primary amines on the protein must be in a deprotonated, nucleophilic state. This is favored at a slightly alkaline pH. However, as the pH increases, the rate of the competing hydrolysis reaction also increases dramatically. The optimal balance is typically found in a pH range of 8.3 to 8.5.

Buffer Composition

The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester labeling as they will compete with the protein for reaction with the dye. Recommended amine-free buffers include 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, or borate buffers.

Protein Concentration

Higher protein concentrations generally lead to improved labeling efficiency. This is because at higher concentrations, the probability of a productive collision between a dye molecule and a protein molecule is increased relative to the probability of a collision with a water molecule (hydrolysis).

Dye-to-Protein Molar Ratio

The molar ratio of the NHS ester dye to the protein in the reaction mixture is a key determinant of the final degree of labeling (DOL). A higher molar excess of the dye will generally result in a higher DOL. However, excessive labeling can lead to protein precipitation, loss of biological activity, and fluorescence quenching. Therefore, the optimal dye-to-protein ratio must be determined empirically for each specific protein and dye combination.

The following tables summarize key quantitative data for optimizing your labeling protocol.

Table 1: Recommended Reaction Conditions for NHS Ester Labeling

| Parameter | Recommended Range | Notes |

| pH | 8.3 - 8.5 | Optimal for deprotonation of primary amines. |

| Temperature | Room temperature (20-25°C) or 4°C | Room temperature for 1-4 hours; 4°C for overnight incubation. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations improve labeling efficiency. |

| Buffer Composition | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, Borate Buffer | Must be amine-free (avoid Tris, Glycine). |

| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | Highly dependent on the protein and dye; requires optimization. |

Table 2: Half-life of NHS Esters at Various pH Values and Temperatures

| pH | Temperature (°C) | Half-life | Reference |

| 7.0 | 0 | 4 - 5 hours | |

| 7.0 | Room Temperature | ~1 hour | |

| 8.0 | Room Temperature | ~1 hour | |

| 8.6 | 4 | 10 minutes | |

| 8.6 | Room Temperature | Minutes |

Table 3: Typical Dye-to-Protein Molar Ratios and Resulting Degree of Labeling (DOL)

| Dye/Protein | Molar Ratio (Dye:Protein) | Optimal DOL | Notes |

| General IgG | 9:1 to 15:1 | 2 - 10 | A good starting point for many antibodies. |

| Janelia Fluor® Dyes | 15:1 | Varies | Recommended to test different ratios. |

| Cy3 | 3:1, 10:1, 30:1 | 1:1 (with 3-fold excess) | Requires empirical optimization. |

| AlexaFluor 680/647 | - | 0.3 - 0.6 | For in-vivo imaging to minimize impact on distribution. |

| Atto 565 | - | 2 - 7 | General guideline for antibodies. |

Table 4: Effect of Protein Concentration on Labeling Efficiency

| Protein Concentration | Labeling Efficiency | Reference |

| ~1 mg/mL | 20 - 30% | |

| ~2.5 mg/mL | ~35% | |

| > 5 mg/mL | Higher efficiency |

Detailed Experimental Protocol

The following is a general protocol for labeling proteins with NHS ester dyes. It is important to note that this protocol may require optimization for specific proteins and dyes.

Materials

-

Protein of interest

-

NHS ester dye

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., desalting column)

-

Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of NHS ester dye to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio.

-

While gently vortexing, add the dye stock solution to the protein solution.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purify the Conjugate:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis.

-

-

Characterize the Conjugate:

-

Determine the protein concentration and the degree of labeling (DOL). The DOL is calculated from the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorbance wavelength. A correction factor is needed to account for the dye's absorbance at 280 nm.

-

-

Store the Labeled Protein:

-

Store the purified labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.

-

Conclusion

Labeling proteins with NHS ester dyes is a powerful and versatile technique for a wide range of biological research and drug development applications. By understanding the underlying chemical principles and carefully controlling the key reaction parameters—pH, buffer composition, protein concentration, and dye-to-protein molar ratio—researchers can achieve efficient, reproducible, and reliable protein conjugation. This guide provides the foundational knowledge and practical data to enable scientists to successfully implement this essential bioconjugation method.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Cy5.5-SE to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Cyanine 5.5 succinimidyl ester (Cy5.5-SE) to peptides. Cy5.5 is a near-infrared (NIR) fluorescent dye widely used in biomedical research for in vivo imaging, cellular tracking, and diagnostic assays due to its deep tissue penetration and minimal background autofluorescence. The succinimidyl ester functional group of this compound allows for covalent labeling of primary amines, such as the N-terminus of a peptide or the epsilon-amine of a lysine residue, through the formation of a stable amide bond. This protocol covers the materials, step-by-step procedure, purification, and characterization of the resulting Cy5.5-peptide conjugate.

Chemical Reaction

The conjugation of this compound to a peptide is a nucleophilic acyl substitution reaction. The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.

Caption: Chemical reaction of this compound with a primary amine on a peptide.

Experimental Workflow

The overall process for conjugating this compound to a peptide involves several key stages, from preparation of reagents to characterization of the final product.

Caption: General workflow for Cy5.5-peptide conjugation.

Materials and Reagents

| Reagent/Material | Specifications |

| Peptide of Interest | Must contain at least one primary amine. Purity >95%. |

| This compound (Succinimidyl Ester) | High purity, stored desiccated at -20°C. |

| Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | For dissolving this compound. |

| Conjugation Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5. Must be free of primary amines (e.g., Tris). |

| Quenching Reagent (optional) | 1 M Tris-HCl or Glycine, pH 8.0. |

| Purification System | High-Performance Liquid Chromatography (HPLC) or Gel Filtration Columns (e.g., Sephadex G-25). |

| Analytical Instruments | UV-Vis Spectrophotometer, Mass Spectrometer. |

Experimental Protocol

1. Preparation of Reagents

-

Peptide Solution:

-

Accurately weigh the peptide and dissolve it in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Ensure the peptide is fully dissolved. Sonication may be used if necessary.

-

-

This compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

-

2. Conjugation Reaction

-

Molar Ratio: The optimal molar ratio of this compound to peptide should be determined empirically. A starting point of a 5:1 to 15:1 molar excess of the dye is recommended.[1]

-

Reaction:

-

Slowly add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing.

-

The final concentration of DMSO or DMF in the reaction mixture should be less than 10% to avoid denaturation of the peptide.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle shaking or rotation is recommended.

-

3. Quenching the Reaction (Optional)

-

To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted this compound.

-

Incubate for an additional 30 minutes at room temperature.

4. Purification of the Cy5.5-Peptide Conjugate

It is crucial to remove unreacted this compound and the NHS byproduct from the labeled peptide.

-

High-Performance Liquid Chromatography (HPLC):

-

This is the preferred method for achieving high purity.

-

Use a reverse-phase C18 column.

-

Monitor the elution at both 220 nm (for the peptide backbone) and 675 nm (for Cy5.5).

-

Collect the fractions that absorb at both wavelengths.

-

-

Gel Filtration Chromatography:

-

Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

The larger Cy5.5-peptide conjugate will elute first, while the smaller, unconjugated dye molecules will be retained longer.

-

5. Characterization of the Cy5.5-Peptide Conjugate

-

Mass Spectrometry: Confirm the successful conjugation and the purity of the final product by determining its molecular weight.

-

UV-Vis Spectroscopy and Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max).

-

The Degree of Labeling (DOL), which is the average number of dye molecules per peptide, can be calculated using the Beer-Lambert law.[2][3][4][5]

Formula for DOL Calculation:

-

Peptide Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_peptide

-

Dye Concentration (M) = A_max / ε_dye

-

DOL = Dye Concentration / Peptide Concentration

Where:

-

CF (Correction Factor) = Absorbance of the dye at 280 nm / Absorbance of the dye at its A_max. For Cy5.5, this is approximately 0.05.

-

ε_peptide = Molar extinction coefficient of the peptide at 280 nm (in M⁻¹cm⁻¹). This can be calculated based on the amino acid sequence.

-

ε_dye = Molar extinction coefficient of Cy5.5 at ~675 nm. For Cy5.5, this is approximately 250,000 M⁻¹cm⁻¹.

-

Quantitative Data Summary

The following table provides a representative example of the results that can be obtained from a Cy5.5-peptide conjugation experiment.

| Parameter | Value |

| Peptide Molecular Weight | 2500 Da |

| This compound to Peptide Molar Ratio (Input) | 10:1 |

| A₂₈₀ of Purified Conjugate | 0.85 |

| A₆₇₅ of Purified Conjugate | 0.50 |

| Calculated Peptide Concentration | 2.9 x 10⁻⁵ M |

| Calculated Dye Concentration | 2.0 x 10⁻⁵ M |

| Degree of Labeling (DOL) | ~0.7 |

| Conjugate Molecular Weight (by Mass Spec) | ~3130 Da |

| Purity (by HPLC) | >98% |

Storage

Store the lyophilized Cy5.5-labeled peptide at -20°C or -80°C, protected from light. For solutions, aliquot to avoid repeated freeze-thaw cycles and store at -20°C.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | - pH of the reaction buffer is too low.- Presence of primary amines in the buffer.- Inactive this compound (hydrolyzed).- Low peptide concentration. | - Adjust pH to 8.3-8.5.- Use an amine-free buffer.- Use fresh, anhydrous DMSO/DMF and a new vial of dye.- Concentrate the peptide solution. |

| Peptide Precipitation | - High concentration of organic solvent.- Over-labeling leading to decreased solubility. | - Keep the organic solvent concentration below 10%.- Reduce the molar ratio of dye to peptide. |

| Broad Peaks in HPLC | - Aggregation of the labeled peptide. | - Modify the mobile phase (e.g., add TFA or formic acid).- Consider a different purification method like gel filtration. |

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of this compound to peptides. By carefully controlling the reaction conditions and employing appropriate purification and characterization methods, researchers can generate high-quality fluorescently labeled peptides for a wide range of applications in life sciences and drug development.

References

Amine-Free Buffer Recommendations for Cy5.5-SE Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful labeling of proteins and other biomolecules with Cyanine5.5 succinimidyl ester (Cy5.5-SE). The focus is on the critical role of amine-free buffers in achieving optimal labeling efficiency and preserving the integrity of the target molecule.

Introduction to this compound Labeling

Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely used in various biological and drug development applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. The succinimidyl ester (SE) functional group of Cy5.5 reacts specifically with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to form stable amide bonds. This labeling reaction is highly pH-dependent, and the choice of buffer is paramount to its success. Buffers containing primary amines, such as Tris and glycine, must be avoided as they compete with the target molecule for reaction with the this compound, thereby reducing labeling efficiency.[1][2]

Recommended Amine-Free Buffers

The selection of an appropriate amine-free buffer is crucial for efficient this compound labeling. The optimal pH for the reaction is typically between 8.2 and 8.5.[3][4] This pH range ensures that the primary amines on the target molecule are sufficiently deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester. Several amine-free buffers are suitable for this purpose.

| Buffer System | Recommended Concentration | Recommended pH Range | Key Considerations |

| Sodium Bicarbonate | 0.1 M | 8.3 - 9.0 | Commonly used and effective. The pH may need to be adjusted with NaOH.[5] |

| Sodium Phosphate | 0.1 M | 7.2 - 8.5 | A good alternative to bicarbonate buffer. |

| HEPES | 50 - 100 mM | 7.2 - 8.5 | A non-phosphate, non-carbonate buffer that can be suitable for proteins sensitive to phosphate. |

| MES | 10 - 50 mM | 6.5 - 7.5 | Can be used, but the lower pH may result in slower reaction rates. |

Note: While Tris-based buffers are generally not recommended due to the presence of a primary amine, some protocols suggest they can be used at low concentrations (up to 20mM) with minimal impact on labeling efficiency. However, for optimal and reproducible results, it is best to use one of the recommended amine-free buffers.

Experimental Protocols

General Protein Labeling Protocol with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization of the dye-to-protein molar ratio may be necessary for each specific protein and application.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

This compound (succinimidyl ester)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Purification column (e.g., Sephadex G-25 desalting column)

-

Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in a suitable amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the pH of the protein solution to 8.3-8.5 if necessary.

-

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point.

-

Add the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quench the Reaction (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Separate the Cy5.5-labeled protein from unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5.5 (~675 nm, Amax).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Dye Concentration (M) = Amax / (ε_dye × path length)

-

ε_dye for Cy5.5 is approximately 250,000 M⁻¹cm⁻¹.

-

-

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A280 - (Amax × CF)] / (ε_protein × path length)

-

CF (Correction Factor) for Cy5.5 is approximately 0.04.

-

ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

An optimal DOL is typically between 2 and 7 for antibodies.

Visualizations

References

Cy5.5-SE in Flow Cytometry: Applications and Protocols

Introduction

Cyanine 5.5 succinimidyl ester (Cy5.5-SE) is a reactive fluorescent dye used for labeling biomolecules, particularly proteins and antibodies, for analysis in flow cytometry and other fluorescence-based applications. As a member of the cyanine dye family, Cy5.5 exhibits bright fluorescence in the far-red region of the spectrum, which provides a significant advantage in multicolor flow cytometry experiments by minimizing spectral overlap with other common fluorophores and reducing interference from cellular autofluorescence.[1][2] Its succinimidyl ester functional group allows for the straightforward and efficient conjugation to primary amines on target molecules.[3][4] This document provides detailed application notes and protocols for the use of this compound in flow cytometry.

Key Spectral Properties

The spectral characteristics of Cy5.5 make it compatible with common laser lines available on many flow cytometers.[1]

| Property | Wavelength (nm) |

| Excitation Maximum | ~675 nm |

| Emission Maximum | ~694 nm |

| Recommended Laser Line | 633 nm or 647 nm |

Key Applications in Flow Cytometry

The unique properties of this compound make it a versatile tool for a range of flow cytometry applications, including immunophenotyping, cell proliferation assays, and apoptosis detection.

-

Immunophenotyping: Cy5.5-conjugated antibodies are widely used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers. The far-red emission of Cy5.5 is particularly advantageous for detecting low-abundance antigens due to the reduced background autofluorescence in this region of the spectrum.

-

Cell Proliferation Assays: this compound can be used as a cytoplasmic dye to track cell division. The dye is retained within cells and is distributed equally between daughter cells upon division, leading to a progressive halving of fluorescence intensity with each generation. This allows for the quantitative analysis of cell proliferation over time.

-

Apoptosis Detection: Cy5.5 can be conjugated to Annexin V to detect the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis. The use of a far-red fluorophore for this purpose allows for multiplexing with other fluorescent probes to further characterize apoptotic pathways.

Experimental Protocols

Here we provide detailed protocols for antibody conjugation with this compound and its subsequent use in cell staining for flow cytometry.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the labeling of an IgG antibody with this compound. The molar ratio of dye to protein may need to be optimized for different proteins.

Materials:

-

IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against 0.1 M sodium bicarbonate buffer. Adjust the antibody concentration to 2-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Calculate the required amount of this compound. A molar dye-to-protein ratio of 8:1 to 12:1 is a common starting point for IgG antibodies.

-

Slowly add the dissolved this compound to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unconjugated dye using a purification column equilibrated with PBS.

-

Collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of Cy5.5 (~675 nm).

-

Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye) Where:

-

A_max is the absorbance at the dye's excitation maximum.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

-

CF is the correction factor for the dye's absorbance at 280 nm.

-

-

DOT Diagram: Antibody Conjugation Workflow

Caption: Workflow for conjugating antibodies with this compound.

Protocol 2: Cell Surface Staining with a Cy5.5-Conjugated Antibody

This protocol outlines the steps for staining cell surface antigens for flow cytometry analysis.

Materials:

-

Single-cell suspension (1 x 10⁷ cells/mL)

-

Cy5.5-conjugated antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)

-

Fc receptor blocking reagent (optional)

-

Viability dye (optional)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

-

Add the predetermined optimal concentration of the Cy5.5-conjugated antibody.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.

-

Decant the supernatant and repeat the wash step twice.

-

-

Resuspension and Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

(Optional) Add a viability dye according to the manufacturer's instructions.

-

Acquire data on a flow cytometer equipped with a 633 nm or 647 nm laser.

-

DOT Diagram: Cell Surface Staining Workflow

Caption: Workflow for cell surface staining with a Cy5.5-conjugated antibody.

Data Presentation

The following tables summarize hypothetical quantitative data for typical applications of this compound in flow cytometry.

Table 1: Immunophenotyping of Human PBMCs

| Cell Population | Marker | % Positive (Cy5.5) | Mean Fluorescence Intensity (MFI) |

| T Helper Cells | CD4 | 45.2 | 1.2 x 10⁵ |

| Cytotoxic T Cells | CD8 | 25.8 | 9.8 x 10⁴ |

| B Cells | CD19 | 10.5 | 7.5 x 10⁴ |

| NK Cells | CD56 | 15.1 | 8.2 x 10⁴ |

Table 2: Cell Proliferation Analysis by Dye Dilution

| Generation | MFI of Cy5.5 | % of Cells in Generation |

| 0 | 2.5 x 10⁵ | 5 |

| 1 | 1.2 x 10⁵ | 15 |

| 2 | 6.0 x 10⁴ | 35 |

| 3 | 3.0 x 10⁴ | 25 |

| 4 | 1.5 x 10⁴ | 10 |

| 5+ | < 1.0 x 10⁴ | 10 |

Table 3: Apoptosis Detection in Jurkat Cells

| Treatment | % Annexin V-Cy5.5 Positive | % Propidium Iodide Positive |

| Untreated Control | 4.2 | 2.1 |

| Camptothecin (6 hours) | 35.8 | 10.5 |

Signaling Pathway Visualization

Cy5.5-conjugated antibodies can be used to analyze intracellular signaling pathways, such as the JAK/STAT pathway, by detecting the phosphorylation status of key proteins.

DOT Diagram: Simplified JAK/STAT Signaling Pathway

References

Preparing Cy5.5-SE Labeled Probes for Fluorescence Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5.5 (Cy5.5) is a far-red/near-infrared (NIR) fluorescent dye that has become an invaluable tool in biomedical research and drug development.[1] Its emission in the NIR spectrum minimizes background fluorescence from biological samples and allows for deep tissue penetration, making it ideal for in vivo imaging.[1] The succinimidyl ester (SE) derivative of Cy5.5 readily reacts with primary amines on biomolecules such as proteins, antibodies, and oligonucleotides to form stable covalent bonds.[2][3] This application note provides detailed protocols for preparing Cy5.5-SE labeled probes for various fluorescence microscopy applications, including in vitro cellular imaging and in vivo studies.

Principle of Reaction

The core of the labeling process is the reaction between the N-hydroxysuccinimide (NHS) ester of this compound and a primary amine (-NH₂) present on the target biomolecule. This reaction, which is most efficient at a slightly basic pH (8.0-9.0), results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]

Caption: Chemical reaction between this compound and a primary amine on a biomolecule.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its use in probe preparation.

| Parameter | Value | Reference |

| This compound Properties | ||

| Excitation Maximum (λex) | ~673 - 675 nm | |

| Emission Maximum (λem) | ~694 - 707 nm | |

| Extinction Coefficient (ε) | ~209,000 M⁻¹cm⁻¹ | |

| Reaction Conditions | ||

| Recommended pH | 8.0 - 9.5 | |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | |

| Incubation Time | 60 minutes | |

| Characterization | ||

| Optimal Degree of Labeling (DOL) for Antibodies | 2 - 7 |

Experimental Protocols

This section provides a general protocol for labeling biomolecules with this compound. Specific considerations for proteins, antibodies, and oligonucleotides are noted.

Materials and Reagents

-

This compound (stored at -20°C, desiccated and protected from light)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Target biomolecule (protein, antibody, or amino-modified oligonucleotide)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3. Note: Avoid buffers containing primary amines like Tris.

-

Purification column (e.g., spin desalting column with appropriate molecular weight cutoff)

-

Elution Buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

Protocol Workflow

Caption: Experimental workflow for preparing this compound labeled probes.

Step-by-Step Procedure

-

Reagent Preparation:

-

This compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10-20 mg/mL stock solution in anhydrous DMSO or DMF. Vortex until fully dissolved. Prepare this solution immediately before use.

-

Biomolecule Solution:

-

Proteins/Antibodies: Dissolve the protein or antibody in the labeling buffer at a concentration of 2-10 mg/mL. If the biomolecule is in a buffer containing primary amines, it must be dialyzed against the labeling buffer.

-

Oligonucleotides: Dissolve the amino-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.

-

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (e.g., 10:1 dye to protein).

-

Slowly add the this compound stock solution to the biomolecule solution while gently vortexing.

-

Incubate the reaction for 60 minutes at room temperature, protected from light. Gentle mixing during incubation can improve efficiency.

-

-

Purification of the Labeled Probe:

-

It is crucial to remove unconjugated this compound as it can cause high background fluorescence.

-

Spin Column Chromatography (Recommended for rapid purification):

-

Equilibrate a spin desalting column (with a molecular weight cutoff appropriate for your biomolecule) with the elution buffer according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Centrifuge to collect the purified, labeled probe. The unconjugated dye will be retained in the column resin.

-

-

Size-Exclusion Chromatography (SEC): Offers higher resolution and is suitable for achieving high purity.

-

Dialysis: A suitable method for larger sample volumes, but it is more time-consuming.

-

-

Characterization of the Labeled Probe:

-

Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per biomolecule, should be determined to ensure optimal labeling.

-

Measure the absorbance of the purified probe at 280 nm (for the biomolecule) and ~675 nm (for Cy5.5) using a spectrophotometer.

-

Calculate the concentration of the biomolecule and the dye using the Beer-Lambert law (A = εcl). The extinction coefficient for Cy5.5 is approximately 209,000 M⁻¹cm⁻¹.

-

The DOL is the molar ratio of the dye to the biomolecule. An optimal DOL for antibodies is typically between 2 and 7. Over-labeling can lead to fluorescence quenching.

-

-

-

Storage:

-

Store the purified Cy5.5-labeled probe at 4°C for short-term use or at -20°C for long-term storage, protected from light. Adding a cryoprotectant like glycerol may be beneficial for long-term storage at -20°C.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution | Reference |

| Low or No Fluorescence Signal | Inefficient labeling reaction (e.g., wrong pH, presence of primary amines in buffer). | Ensure the labeling buffer is amine-free and the pH is between 8.0 and 9.0. | |

| Over-labeling causing fluorescence quenching. | Reduce the molar ratio of this compound to the biomolecule in the labeling reaction. Aim for a lower DOL. | ||

| High Background Fluorescence | Incomplete removal of unconjugated dye. | Repeat the purification step or use a more stringent purification method like SEC. | |

| Protein Precipitation | Over-labeling has increased protein hydrophobicity. | Decrease the dye-to-protein molar ratio in the labeling reaction. |

Conclusion

The protocol described provides a robust method for labeling proteins, antibodies, and oligonucleotides with this compound for use in fluorescence microscopy. Careful attention to reaction conditions, purification, and characterization will ensure the generation of high-quality fluorescent probes for sensitive and specific detection in a variety of research and diagnostic applications.

References

Purifying Cy5.5-SE Labeled Proteins: A Guide to Post-Conjugation Cleanup

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with fluorescent dyes, such as Cy5.5 succinimidyl ester (SE), is a fundamental technique in biomedical research and drug development. This process enables the visualization and tracking of proteins in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. Following the labeling reaction, the reaction mixture contains the desired protein-dye conjugate, as well as unconjugated "free" dye and potentially hydrolyzed, non-reactive dye. The removal of this excess free dye is a critical step to ensure low background signal and accurate downstream analysis.[1] This document provides detailed protocols for the purification of Cy5.5-SE labeled proteins, outlines methods for assessing the quality of the final conjugate, and offers guidance on choosing the most suitable purification strategy.

The selection of a purification method depends on several factors, including the size and stability of the protein, the sample volume, the required level of purity, and the available equipment.[1] The most common techniques leverage the size difference between the relatively large protein-dye conjugate and the small, unconjugated Cy5.5 dye. These methods include size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).

General Workflow for Protein Labeling and Purification

The overall process, from protein preparation to the final purified conjugate, involves several key stages. It is crucial that the initial protein solution is in a buffer free of primary amines (e.g., Tris) or ammonia, as these will compete with the protein for reaction with the Cy5.5-NHS ester.[1] A common choice for the labeling buffer is 0.1 M sodium bicarbonate or phosphate buffer with a pH of 8.5-9.0.[1][2]

References

Protocol for Dissolving and Storing Cy5.5-SE Stock Solutions

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cy5.5-SE (Succinimidyl Ester) is a bright, far-red fluorescent dye commonly used for labeling biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. The succinimidyl ester moiety reacts with primary amines under mild basic conditions to form a stable amide bond. Proper preparation and storage of this compound stock solutions are critical for maintaining the reactivity of the dye and ensuring successful, reproducible conjugation experiments. This document provides a detailed protocol for the dissolution and storage of this compound stock solutions.

Key Data and Properties

A summary of the essential quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | Varies by salt form, typically ~1200 g/mol | |

| Excitation Maximum (λex) | ~675 nm | [1] |

| Emission Maximum (λem) | ~694 nm | [1] |

| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | |

| Recommended Stock Concentration | 10 mg/mL or 10 mM | |

| Storage of Solid Dye | -20°C, desiccated and protected from light | |

| Storage of Stock Solution | -20°C in single-use aliquots, protected from light and moisture | |

| Short-term Stock Solution Stability at -20°C | Up to 1-2 months | |

| Long-term Stock Solution Stability at -80°C | Up to 6 months |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for dissolving and storing this compound. The N-hydroxysuccinimide (NHS) ester is sensitive to moisture, which can lead to hydrolysis and inactivation of the dye. Therefore, it is crucial to use anhydrous solvents and proper handling techniques to minimize exposure to water.

Materials:

-

This compound, solid

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Argon or Nitrogen gas (optional)

Procedure:

-

Equilibration of Dye: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the solid dye, which can cause hydrolysis.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial of this compound to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM). It is recommended to prepare the dye solution immediately before use as the reactive NHS ester is not very stable in solution.

-

Dissolution: Vortex the vial briefly to ensure the dye is completely dissolved. If necessary, gentle sonication can be used to aid dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the dye, it is highly recommended to aliquot the stock solution into single-use microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

-

Inert Gas Purge (Optional but Recommended): Before sealing the aliquots, you can purge the headspace of each tube with an inert gas like argon or nitrogen. This displaces air and moisture, further preserving the reactivity of the dye.

-

Storage: Store the aliquots at -20°C, protected from light. For longer-term storage (up to 6 months), -80°C is recommended.

Visualized Workflows and Reactions

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the chemical reaction of the dye with a primary amine.

Caption: Workflow for preparing this compound stock solution.

Caption: Reaction of this compound with a primary amine.

References

Troubleshooting & Optimization

How to reduce high background fluorescence in Cy5.5 imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background fluorescence in Cy5.5 imaging.

Troubleshooting Guide: High Background Fluorescence in Cy5.5 Imaging

High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio. This guide provides a systematic approach to identifying and mitigating the common causes of high background.

Logical Workflow for Troubleshooting High Background

The following diagram illustrates a step-by-step process to diagnose and resolve high background issues in your Cy5.5 imaging experiments.

Caption: A flowchart for systematically troubleshooting high background noise in immunofluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background fluorescence in Cy5.5 imaging?

High background fluorescence can originate from several sources, which can be broadly categorized as sample-specific, reagent-specific, and protocol-related.

Caption: Key sources of background noise and their contributing factors in immunofluorescence.

A1: Common sources include:

-

Autofluorescence: Endogenous fluorescence from the biological sample itself is a primary contributor.[1] Common sources of autofluorescence include lipofuscin, collagen, elastin, and red blood cells.[2][3] Aldehyde-based fixatives like formalin and glutaraldehyde can also induce autofluorescence.[4][5]

-

Non-Specific Antibody Binding: This occurs when the primary or secondary antibodies bind to unintended targets within the sample. Highly charged fluorescent dyes, including some near-infrared dyes like Cy5.5, can also contribute to non-specific binding through electrostatic interactions.

-

Unbound Fluorophores: Incomplete removal of unbound Cy5.5-conjugated antibodies during washing steps results in a diffuse background signal.

-

Reagent and Material Issues: Components in the cell culture media or the imaging vessel itself (e.g., plastic-bottom dishes) can be fluorescent.

-

Instrument Noise: Background can also arise from the imaging system, such as detector noise or light leaks.

Q2: How can I reduce autofluorescence from my biological sample?

A2: Several strategies can be employed to minimize autofluorescence:

-

Use a Quenching Agent: Commercial quenching agents are effective at reducing autofluorescence from various sources. For lipofuscin, which is a major source of autofluorescence in aged tissues, reagents like TrueBlack® can significantly reduce its signal with minimal effect on the specific staining. Sudan Black B is another option, but it may introduce its own background in the red and far-red channels.

-

Photobleaching: Exposing the sample to light before the final imaging can selectively photobleach the background autofluorescence.

-

Wavelength Selection: Cy5.5 is a far-red dye, which is generally advantageous as endogenous autofluorescence is typically lower in the near-infrared spectrum compared to the blue and green channels.

-

Sample Preparation: Perfusing tissues with PBS before fixation can help remove red blood cells, which are a source of autofluorescence.

Q3: How do I prevent non-specific binding of my Cy5.5-conjugated antibody?

A3: Preventing non-specific binding is crucial for a good signal-to-noise ratio. Here are key steps: